1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine
Overview
Description
1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It features a piperazine ring substituted with a 5-fluoro-2,4-dinitrophenyl group and a methyl group
Scientific Research Applications
1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials.
Biological Studies: It can be used as a probe or reagent in biochemical assays.
Analytical Chemistry: The compound can be used in the derivatization of amino acids for high-performance liquid chromatography (HPLC) analysis.
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine, also known as Marfey’s reagent, is the amino group of enantiomeric amino acids . The compound is used to separate and determine enantiomeric amino acids .
Mode of Action
Marfey’s reagent reacts stoichiometrically with the amino group of enantiomeric amino acids . This interaction results in the formation of stable diastereomeric derivatives . These derivatives can readily be separated by reverse-phase high-performance liquid chromatography (RP-HPLC) .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the amino acid analysis pathway . The compound introduces covalently bound chromophores necessary for interactions with the apolar stationary phase for high resolution, as well as for photometric or fluorometric detection .
Pharmacokinetics
Its use in the separation and determination of enantiomeric amino acids suggests that its adme (absorption, distribution, metabolism, and excretion) properties would be largely dependent on the specific conditions of the biochemical analysis .
Result of Action
The result of the action of Marfey’s reagent is the production of stable diastereomeric derivatives of enantiomeric amino acids . These derivatives can be separated by RP-HPLC, allowing for the analysis of the amino acids .
Action Environment
The efficacy and stability of Marfey’s reagent are influenced by the environment in which it is used. For instance, the compound can be used to carry out chromatography on any multipurpose HPLC instrument without column heating . Additionally, photometric detection at 340 nm is insensitive to most solvent impurities .
Biochemical Analysis
Biochemical Properties
1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine plays a significant role in biochemical reactions, particularly in the derivatization of amino acids for high-performance liquid chromatography (HPLC) analysis. This compound interacts with primary amines, forming stable derivatives that can be easily detected and quantified. The interaction involves the formation of a covalent bond between the amino group of the amino acid and the fluorine atom of this compound, resulting in a stable diastereomeric derivative . This interaction is crucial for the separation and quantification of enantiomeric amino acids in biochemical studies.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modifying the activity of specific enzymes and proteins involved in these pathways. For instance, the compound can inhibit or activate certain kinases, leading to alterations in phosphorylation states and subsequent changes in cell signaling . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These effects on cell signaling and gene expression ultimately affect cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with primary amines, leading to the formation of stable derivatives. This interaction is facilitated by the presence of the fluorine atom, which forms a covalent bond with the amino group of the target molecule . The resulting derivative exhibits unique properties that allow for its detection and quantification using HPLC. Additionally, this compound can modulate enzyme activity by binding to the active site or allosteric sites of specific enzymes, leading to inhibition or activation of their catalytic functions . These interactions at the molecular level contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to a decrease in its effectiveness in biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, this compound can induce adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dose range elicits a maximal response, beyond which further increases in dosage do not result in additional effects . These findings highlight the importance of optimizing dosage to achieve desired biochemical outcomes while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biochemical properties . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . These interactions can result in changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound can be influenced by factors such as concentration gradients, membrane permeability, and the presence of binding sites . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical studies.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . These interactions direct the compound to specific compartments or organelles within the cell, where it can interact with target biomolecules and exert its effects. For example, this compound may be localized to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can modulate enzyme activity . The subcellular localization of this compound is critical for understanding its precise biochemical functions and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 1,5-difluoro-2,4-dinitrobenzene with 4-methylpiperazine in the presence of a base such as N,N-diisopropylethylamine. The reaction is usually carried out in a solvent like ethanol or dichloromethane at low temperatures (around 0°C) to moderate temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of nucleophilic aromatic substitution and the use of appropriate solvents and bases would likely be scaled up for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized forms, potentially involving the formation of nitroso or nitro derivatives.
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoro-2,4-dinitrophenyl)-4-phenylpiperazine: Similar structure but with a phenyl group instead of a methyl group.
1-(5-Fluoro-2,4-dinitrophenyl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine is unique due to the specific combination of the 5-fluoro-2,4-dinitrophenyl group and the methyl-substituted piperazine ring. This combination imparts distinct electronic properties and reactivity patterns that differentiate it from other similar compounds .
Properties
IUPAC Name |
1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O4/c1-13-2-4-14(5-3-13)10-6-8(12)9(15(17)18)7-11(10)16(19)20/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBAFRIGYXRBRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585323 | |
Record name | 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928830-73-3 | |
Record name | 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine in analyzing human adipose tissue?
A1: this compound (MPPZ) is used as a derivatizing agent for estrogens in analyzing human adipose tissue []. Estrogens, due to their low molecular weight and lack of permanent charge, pose challenges for detection by mass spectrometry. MPPZ reacts with estrogens to form a permanently charged molecule, significantly improving their ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). This derivatization allows for the simultaneous quantification of estrogens, alongside glucocorticoids, in adipose tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [].
Q2: What analytical challenges does using this compound address in quantifying polyamines?
A2: While not directly addressed in the provided abstracts, this compound and its related compounds are known to react with primary and secondary amines to form stable derivatives []. Polyamines, being polycationic compounds, often exhibit poor chromatographic behavior and low detection sensitivity. Derivatization with MPPZ introduces a hydrophobic moiety and improves ionization efficiency, allowing for more sensitive and accurate quantification of polyamines in complex biological samples like human toenails using high-performance liquid chromatography (HPLC) [].
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